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molecular formula C11H16N2 B1526674 3-Amino-3-methyl-N-benzylazetidine CAS No. 943437-96-5

3-Amino-3-methyl-N-benzylazetidine

Cat. No. B1526674
M. Wt: 176.26 g/mol
InChI Key: CDANDELGCYKWGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08084474B2

Procedure details

A solution of 3-methyl-3-nitro-N-benzylazetidine [the product of step 2] (3.9 g, 18.9 mmol) in ethyl acetate (370 ml) and 5% acetic acid (370 ml) is heated to reflux. Iron powder (5.25 g, 94.1 mmol) is added portion-wise every 5 minutes. After the addition is complete the reaction mixture is heated at reflux for 6 hours. The cooled reaction mixture is filtered through Hyflo, and the residue washed with ethyl acetate. The filtrate is transferred to a separating funnel and the organic layer separated and discarded. The aqueous layer is treated with 30% NaOH solution with ice cooling to give a pH of ca. 11. Dichloromethane is then added and the mixture vigorously stirred at ambient temperature for 10 minutes. This mixture is filtered through Hyfol, the filtrate transferred to a separating funnel and the organic layer is separated, dried (Na2SO4), filtered, and concentrated. The crude oily product (2.30 g, 69%) is used in the next step without further purification. 1H-NMR (CDCl3): 7.2 (m, 5H), 3.62 (s, 2H), 3.27 (d, 2H), 2.88 (d, 2H), 1.68 (bs, 2H), 1.4 (s, 3H).
Name
3-methyl-3-nitro-N-benzylazetidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
370 mL
Type
reactant
Reaction Step One
Quantity
370 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5.25 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([N+:13]([O-])=O)[CH2:5][N:4]([CH2:6][C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH2:3]1.C(O)(=O)C.ClCCl>C(OCC)(=O)C.[Fe]>[NH2:13][C:2]1([CH3:1])[CH2:5][N:4]([CH2:6][C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH2:3]1

Inputs

Step One
Name
3-methyl-3-nitro-N-benzylazetidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CN(C1)CC1=CC=CC=C1)[N+](=O)[O-]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CN(C1)CC1=CC=CC=C1)[N+](=O)[O-]
Name
Quantity
370 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
370 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl
Step Three
Name
Quantity
5.25 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture vigorously stirred at ambient temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
FILTRATION
Type
FILTRATION
Details
is filtered through Hyflo
WASH
Type
WASH
Details
the residue washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The filtrate is transferred to a separating funnel
CUSTOM
Type
CUSTOM
Details
the organic layer separated
ADDITION
Type
ADDITION
Details
The aqueous layer is treated with 30% NaOH solution with ice cooling
CUSTOM
Type
CUSTOM
Details
to give a pH of ca. 11
FILTRATION
Type
FILTRATION
Details
This mixture is filtered through Hyfol
CUSTOM
Type
CUSTOM
Details
the filtrate transferred to a separating funnel
CUSTOM
Type
CUSTOM
Details
the organic layer is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude oily product (2.30 g, 69%) is used in the next step without further purification

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
NC1(CN(C1)CC1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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